molecular formula C10H9IN2S B8430736 8H-Indeno[1,2-d]thiazol-2-ylamine hydroiodide

8H-Indeno[1,2-d]thiazol-2-ylamine hydroiodide

Cat. No. B8430736
M. Wt: 316.16 g/mol
InChI Key: PKJLOKWROSJRTD-UHFFFAOYSA-N
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Patent
US07407977B2

Procedure details

Acylation 8H-Indeno[1,2-d]thiazol-2-ylamine hydroiodide 1a (Prepared in Example 1, Step 1, 100 mg; 0.32 mmol) with 2-thiophenecarbonyl chloride (0.106 mL; 0.96 mmol) in a manner similar to that described in Example 1, Step 3 provided 17 mg of Thiophene-2-carboxylic acid (8H-indeno[1,2-d]thiazol-2-yl)-amide 6. EI-HRMS m/e calcd for C15H10N2OS2 (M+) 298.0235, found 298.0233.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.106 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I.[S:2]1[C:6]2[CH2:7][C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=3[C:5]=2[N:4]=[C:3]1[NH2:14].[S:15]1[CH:19]=[CH:18][CH:17]=[C:16]1[C:20](Cl)=[O:21]>>[S:2]1[C:6]2[CH2:7][C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=3[C:5]=2[N:4]=[C:3]1[NH:14][C:20]([C:16]1[S:15][CH:19]=[CH:18][CH:17]=1)=[O:21] |f:0.1|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
I.S1C(=NC2=C1CC=1C=CC=CC12)N
Step Two
Name
Quantity
0.106 mL
Type
reactant
Smiles
S1C(=CC=C1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1CC=1C=CC=CC12)NC(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 17 mg
YIELD: CALCULATEDPERCENTYIELD 17.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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